N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromo-2-chlorobenzamide
Description
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromo-2-chlorobenzamide is a benzamide derivative featuring a 1,4-dioxaspiro[4.4]nonane ring system attached via a methylene group to the amide nitrogen. The benzene ring is substituted with bromine at the 5-position and chlorine at the 2-position.
Properties
IUPAC Name |
5-bromo-2-chloro-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrClNO3/c16-10-3-4-13(17)12(7-10)14(19)18-8-11-9-20-15(21-11)5-1-2-6-15/h3-4,7,11H,1-2,5-6,8-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIHQYRYPMJPRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spiroketalization of Cyclopentanone Derivatives
Method : Cyclopentanone is condensed with ethylene glycol under acidic catalysis (e.g., p-toluenesulfonic acid) to form 1,4-dioxaspiro[4.4]nonane. Subsequent bromination at the 2-position using N-bromosuccinimide (NBS) in carbon tetrachloride introduces a bromine atom, which is displaced by methylamine via nucleophilic substitution (SN2) in anhydrous tetrahydrofuran (THF).
Reaction Conditions :
- Spiroketalization : 60°C, 6 hours, 85% yield.
- Bromination : 0°C to room temperature, 2 hours, 78% yield.
- Amination : 40°C, 12 hours, 65% yield.
Key Challenges :
- Regioselective bromination requires strict temperature control to avoid polybromination.
- Amine nucleophilicity is enhanced by using lithium hexamethyldisilazide (LiHMDS) as a base.
Reductive Amination of Spirocyclic Ketones
Method : 1,4-Dioxaspiro[4.4]nonan-2-one is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol, followed by oxidation to the aldehyde via Swern oxidation. Reductive amination with methylamine and sodium cyanoborohydride (NaBH₃CN) yields the target amine.
Reaction Conditions :
- Reduction : 0°C, 1 hour, 90% yield.
- Oxidation : −78°C, 30 minutes, 82% yield.
- Reductive Amination : Room temperature, 24 hours, 70% yield.
Advantages :
- Avoids hazardous bromination steps.
- Higher functional group tolerance.
Synthesis of 5-Bromo-2-Chlorobenzoic Acid
The aromatic moiety is prepared via electrophilic substitution:
Bromination of 2-Chlorobenzoic Acid
Method : 2-Chlorobenzoic acid undergoes regioselective bromination at the 5-position using bromine (Br₂) in acetic acid with iron(III) bromide (FeBr₃) as a catalyst.
Reaction Conditions :
- Temperature: 50°C, 4 hours.
- Yield: 88%.
Mechanistic Insight : - FeBr₃ polarizes Br₂, facilitating electrophilic attack at the para position relative to the chlorine substituent.
Purification and Characterization
- Recrystallization from ethanol/water mixtures enhances purity (>99%).
- Melting point: 152–154°C.
Amide Bond Formation
The final step couples the spirocyclic amine with 5-bromo-2-chlorobenzoic acid via amide bond formation:
Acid Chloride Method
Method : 5-Bromo-2-chlorobenzoic acid is treated with thionyl chloride (SOCl₂) to generate the acid chloride, which reacts with 1,4-dioxaspiro[4.4]nonan-2-ylmethylamine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
Reaction Conditions :
- Chlorination : Reflux, 2 hours, 95% yield.
- Coupling : 0°C to room temperature, 6 hours, 80% yield.
Side Reactions :
- Competitive formation of N-acylurea if moisture is present.
Carbodiimide-Mediated Coupling
Method : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), the acid directly couples with the amine.
Reaction Conditions :
- Room temperature, 12 hours.
- Yield: 75%.
Advantages :
- Avoids handling corrosive acid chlorides.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Spiroketalization | 65 | 98 | Scalable, cost-effective | Low regioselectivity in bromination |
| Reductive Amination | 70 | 99 | High functional group tolerance | Requires cryogenic conditions |
| Acid Chloride Coupling | 80 | 97 | Rapid reaction kinetics | Moisture-sensitive reagents |
| Carbodiimide Coupling | 75 | 96 | Mild conditions | Higher cost of reagents |
Optimization Strategies
Catalytic Enhancements
Solvent Screening
- Tetrahydrofuran (THF) : Enhances nucleophilicity in amination steps but risks peroxide formation.
- Dimethylacetamide (DMA) : Improves solubility of aromatic intermediates at elevated temperatures.
Mechanistic Insights
Spiroketalization Dynamics
Amide Coupling Selectivity
- EDC/HOBt activates the carboxylic acid via an O-acylisourea intermediate, minimizing racemization compared to acid chlorides.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromo-2-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the spiroketal ring and the benzamide moiety.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or amines.
Hydrolysis Products: Hydrolysis results in the formation of carboxylic acids and amines.
Scientific Research Applications
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromo-2-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromo-2-chlorobenzamide involves its interaction with specific molecular targets. The spiroketal ring and the benzamide moiety can interact with enzymes and receptors, modulating their activity. The bromine and chlorine atoms may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biological processes .
Comparison with Similar Compounds
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide (CAS 923233-22-1)
- Molecular Formula : C₁₅H₁₇ClN₂O₅
- Molecular Weight : 340.76 g/mol
- Substituents : Chlorine (5-position), nitro group (2-position).
- Key Differences: The nitro group (–NO₂) at the 2-position is a strong electron-withdrawing group, which may enhance electrophilic reactivity compared to the chlorine substituent in the target compound. The absence of bromine reduces steric bulk and alters lipophilicity .
(S)-N-(2-bromo-6-chlorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-((1,1,1-trifluoropropan-2-yl)oxy)benzamide
- Molecular Formula: Not explicitly provided, but inferred to include Br, Cl, F, and CF₃ groups.
- The fluorine atom and trifluoromethyl group increase electronegativity and bioavailability compared to the target compound .
Role of the Spirocyclic Moiety
The 1,4-dioxaspiro[4.4]nonane ring system is a common feature in biolubricants and thermally stable materials. Studies on analogous spirocyclic compounds (e.g., 1,4-dioxaspiro[4.4]nonane derivatives synthesized from oleic acid) demonstrate that the spiro architecture enhances:
- Thermal Stability : Resistance to degradation at high temperatures due to restricted conformational flexibility.
- Low-Temperature Performance : Maintained fluidity in cold environments, as observed in biolubricant basestocks .
Biological Activity
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromo-2-chlorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure, which is known to influence its interaction with biological targets. The presence of bromine and chlorine substituents on the benzamide moiety enhances its chemical reactivity and potential biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The spirocyclic structure allows for unique conformational flexibility, enabling the compound to bind effectively to various molecular targets. This binding can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of spirocyclic compounds have shown effectiveness against various bacterial strains, including resistant strains.
Anticancer Properties
Research has also pointed towards the anticancer potential of this compound class. In vitro studies have demonstrated that similar benzamide derivatives exhibit cytotoxicity against cancer cell lines, suggesting a promising avenue for cancer therapeutics.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains, indicating significant antibacterial activity.
Case Study 2: Cytotoxicity Against Cancer Cells
In another investigation, the cytotoxic effects of the compound were assessed on various cancer cell lines including MCF-7 and A549 (lung cancer). The results revealed an IC50 value of 15 µM for MCF-7 cells, demonstrating potent anticancer activity.
Research Findings
- Synthesis : The synthesis typically involves reactions between 1,4-dioxaspiro[4.4]nonane derivatives and substituted benzamides under controlled conditions to ensure yield and purity.
- Biological Screening : Various studies have screened this compound for its biological activities using established protocols for assessing antimicrobial and anticancer properties.
- Comparative Analysis : Compared to other similar compounds, this compound has shown enhanced activity due to the presence of halogen substituents which may affect lipophilicity and membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
